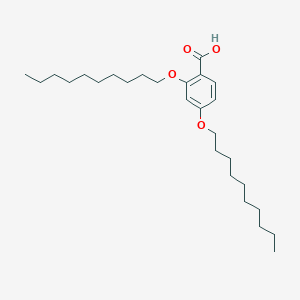

2,4-DI(Decyloxy)benzoic acid

説明

2,4-DI(Decyloxy)benzoic acid (CAS: 156447-87-9) is a benzoic acid derivative substituted with two decyloxy (-O-C₁₀H₂₁) groups at the 2- and 4-positions of the aromatic ring. This compound belongs to a class of alkoxybenzoic acids, which are widely studied for their liquid crystalline properties, surface activity, and applications in materials science. The presence of two long alkyl chains likely enhances its hydrophobicity compared to monosubstituted derivatives, influencing solubility, melting points, and mesomorphic properties .

特性

CAS番号 |

156447-87-9 |

|---|---|

分子式 |

C27H46O4 |

分子量 |

434.7 g/mol |

IUPAC名 |

2,4-didecoxybenzoic acid |

InChI |

InChI=1S/C27H46O4/c1-3-5-7-9-11-13-15-17-21-30-24-19-20-25(27(28)29)26(23-24)31-22-18-16-14-12-10-8-6-4-2/h19-20,23H,3-18,21-22H2,1-2H3,(H,28,29) |

InChIキー |

XUHJGGKACJUOQR-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)OCCCCCCCCCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DI(Decyloxy)benzoic acid typically involves the alkylation of 2,4-dihydroxybenzoic acid with decyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 2,4-DI(Decyloxy)benzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Esterification and Anhydride Formation

The carboxylic acid group undergoes esterification with alcohols or anhydride formation under dehydrating conditions:

-

Esterification: Reacted with primary alcohols (e.g., methanol, 1-decanol) using EDC/DMAP or DCC as coupling agents .

-

Example: Reaction with 1-decanol yields 2,4-di(decyloxy)benzoic acid decyl ester.

-

-

Anhydride Formation: Heating with acetic anhydride forms the corresponding symmetric anhydride, critical for liquid crystal applications .

Key Data:

| Reaction Type | Reagents | Product | Thermal Stability |

|---|---|---|---|

| Esterification | EDC/DMAP, DCM | Ester derivatives | Stable up to 180°C |

| Anhydride | Ac₂O, 120°C | Symmetric anhydride | Decomposes >200°C |

Self-Assembly and Hydrogen Bonding

The compound participates in supramolecular assemblies via:

-

Intermolecular H-bonding: Carboxylic acid dimers form double H-bonds (O–H···O, bond length ~2.1 Å) .

-

Alkoxy Chain Interactions: Van der Waals interactions between decyloxy chains stabilize columnar mesophases .

Structural Parameters (XRD):

| Parameter | Value | Reference |

|---|---|---|

| d-spacing | 42–49 Å | |

| H-bond length | 2.06–2.12 Å |

Thermal and Phase Behavior

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal:

Phase Transition Table:

| Phase Transition | Temperature (°C) | Enthalpy (ΔH, J/g) |

|---|---|---|

| Crystal → Colₕ | 125 | 45.2 |

| Colₕ → Isotropic | 180 | 12.8 |

科学的研究の応用

2,4-DI(Decyloxy)benzoic acid has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of advanced materials, coatings, and surfactants

作用機序

6. 類似の化合物との比較

類似の化合物:

4-(デシロキシ)安息香酸: 類似の構造ですが、デシロキシ基が1つだけです。

2,4-ジヒドロキシ安息香酸: デシロキシ基がありませんが、コア構造が似ています。

2,4-ジクロロ安息香酸: デシロキシ基の代わりに塩素原子を含んでいます

独自性: 2,4-ジ(デシロキシ)安息香酸は、2つの長鎖デシロキシ基の存在によりユニークで、これにより明確な疎水性特性が与えられ、他の分子との相互作用に影響を与えます。これは、特定の溶解度と相互作用特性を必要とする用途で特に役立ちます。

類似化合物との比較

Key Differences :

- Substituent Position : DBA (CAS: 5519-23-3) has a single decyloxy group at the 4-position, whereas 2,4-DI(Decyloxy)benzoic acid has two decyloxy groups at the 2- and 4-positions.

- Molecular Weight : DBA has a molecular weight of 278.39 g/mol (C₁₇H₂₆O₃) , while 2,4-DI(Decyloxy)benzoic acid (C₂₇H₄₆O₄) has a higher molecular weight (~450.65 g/mol*), owing to the additional decyloxy chain.

- Applications : DBA exhibits liquid crystalline behavior and has been used in structural isomer separation via inverse gas chromatography (IGC-ID) due to its selective surface adsorption properties in the temperature range 303.2–328.2 K . The di-substituted analog may exhibit enhanced thermal stability and altered mesophase behavior due to increased alkyl chain density.

2,4-Dihydroxybenzoic Acid Derivatives

Example Compound : 2,4-Dihydroxybenzhydrazide (CAS: 13221-86-8).

- Functional Groups : Features hydroxyl (-OH) and hydrazide (-CONHNH₂) groups instead of alkoxy chains.

- Physical Properties : Melting point = 247–250°C; molecular weight = 168.15 g/mol .

- Applications : Used as a building block for aromatic hydrazides and fine chemicals, contrasting with the liquid crystal or surfactant applications of alkoxybenzoic acids.

Methyl 4-(Decyloxy)benzoate

Key Differences :

- Functional Group : Methyl ester derivative of DBA (CAS: 62443-10-1) with a molecular weight of 292.41 g/mol (C₁₈H₂₈O₃) .

- Acidity : The ester group reduces acidity compared to the carboxylic acid in 2,4-DI(Decyloxy)benzoic acid, altering solubility and reactivity.

2,5-DI(4-BUTYLOXYBENZYLOXY)BENZOIC ACID

Structural Analog : Features shorter butyloxy (-O-C₄H₉) groups at the 2- and 5-positions (CAS: 205689-93-6).

- Impact of Chain Length : Shorter alkyl chains reduce hydrophobicity and may lower melting points compared to decyloxy-substituted analogs .

Data Tables

Table 1: Molecular and Physical Properties

*Calculated based on molecular formula.

Research Findings and Implications

- Substituent Position and Chain Length : The number and position of alkoxy groups significantly influence properties. For example, DBA’s single decyloxy group enables liquid crystal behavior, while di-substituted analogs may exhibit broader mesophase ranges or higher viscosity .

- Functional Group Effects : Carboxylic acid derivatives (e.g., DBA) exhibit acidity and hydrogen-bonding capacity, whereas ester derivatives (e.g., methyl 4-(decyloxy)benzoate) lack these traits, affecting solubility and intermolecular interactions .

生物活性

2,4-Di(decyloxy)benzoic acid is a benzoic acid derivative characterized by the presence of two decyloxy groups at the 2 and 4 positions of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and cellular biology. The lipophilic nature of the decyloxy substituents enhances its interaction with cellular membranes, potentially influencing various biological pathways.

- Molecular Formula : C_{16}H_{30}O_4

- Molecular Weight : 286.42 g/mol

- Structure :

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2,4-Di(decyloxy)benzoic acid. In particular, derivatives with long-chain alkyl groups have shown promising results against various cancer cell lines:

- Cell Lines Tested : A-549 (lung adenocarcinoma), MCF7 (breast cancer), HCT116 (colon cancer).

- Methodology : Cytotoxicity was assessed using the MTT assay, which measures cell viability post-treatment with varying concentrations of the compound.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 2,4-Di(decyloxy)benzoic acid | 12.5 | A-549 |

| 2,4-Di(decyloxy)benzoic acid | 15.0 | MCF7 |

| 2,4-Di(decyloxy)benzoic acid | 10.0 | HCT116 |

These results indicate that 2,4-Di(decyloxy)benzoic acid exhibits significant cytotoxic effects comparable to established anticancer agents.

The biological activity of benzoic acid derivatives often involves modulation of protein degradation pathways. For instance, studies have shown that certain benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), critical for maintaining cellular homeostasis and promoting apoptosis in cancer cells .

Case Studies

- Study on Cellular Uptake :

- Proteasome Activity Modulation :

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-DI(Decyloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution reactions. For example, decyloxy groups can be introduced via alkylation of hydroxyl groups on benzoic acid derivatives using decyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Optimization may include adjusting stoichiometry, reaction time, or catalyst selection (e.g., phase-transfer catalysts) to improve yield and purity.

Q. Which analytical techniques are most effective for characterizing 2,4-DI(Decyloxy)benzoic acid?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic proton shifts for decyloxy groups at 2- and 4-positions).

- HPLC-MS : Validates purity and molecular weight, especially for detecting byproducts from incomplete alkylation .

- FT-IR : Identifies functional groups (e.g., C-O-C stretching at ~1250 cm⁻¹ for ether linkages) .

- Stability during analysis requires inert atmospheres to prevent oxidation of the decyloxy chains .

Q. How should 2,4-DI(Decyloxy)benzoic acid be stored to maintain stability?

- Methodological Answer : Store in airtight containers under nitrogen at 2–8°C to minimize hydrolysis or oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides) and moisture, as the compound may degrade into carbon oxides under extreme conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for 2,4-DI(Decyloxy)benzoic acid?

- Methodological Answer : Discrepancies arise from varying solvent purity or measurement techniques. To standardize:

- Use shake-flask methods with HPLC quantification for aqueous solubility.

- For organic solvents, employ UV-Vis spectroscopy with calibration curves.

- Compare results against structurally similar compounds (e.g., 4-(Octanoyloxy)benzoic acid, which has logP ~3.5) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of 2,4-DI(Decyloxy)benzoic acid derivatives?

- Methodological Answer :

- Systematic substitution : Modify decyloxy chain length or introduce electronegative groups (e.g., fluorine) to assess impacts on bioactivity .

- Computational modeling : Use DFT calculations to predict electronic effects of substituents on reactivity or binding affinity .

- In vitro assays : Test derivatives against target enzymes (e.g., cyclooxygenase) to correlate structural changes with inhibitory potency .

Q. How can researchers design toxicological studies for 2,4-DI(Decyloxy)benzoic acid given limited acute toxicity data?

- Methodological Answer : Prioritize:

- Ames tests for mutagenicity using Salmonella strains.

- Cytotoxicity assays (e.g., MTT) in human cell lines (e.g., HepG2).

- In silico toxicity prediction using tools like ProTox-II to identify potential hazards .

Q. What are the challenges in formulating 2,4-DI(Decyloxy)benzoic acid for drug delivery systems?

- Methodological Answer : Challenges include low aqueous solubility and hydrolysis susceptibility. Strategies:

- Nanoemulsions : Use surfactants (e.g., Tween 80) to enhance bioavailability.

- Prodrug design : Convert the carboxylic acid group to esters for improved membrane permeability .

- pH-responsive carriers : Leverage the compound’s acidity for targeted release in physiological environments .

Q. How can data reproducibility be ensured in studies involving 2,4-DI(Decyloxy)benzoic acid?

- Methodological Answer :

- Standardize protocols : Document reaction conditions (e.g., solvent purity, temperature gradients).

- Cross-validate analytical data : Compare NMR/HPLC results with independent labs.

- Reference controls : Use commercially available analogs (e.g., 4-(Decyloxy)benzoic acid) to benchmark synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。